molecular formula C7H13NO B13226196 2-Aminocycloheptan-1-one

2-Aminocycloheptan-1-one

Cat. No.: B13226196
M. Wt: 127.18 g/mol
InChI Key: AGGSGTDKCCRCNB-UHFFFAOYSA-N
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Description

2-Aminocycloheptan-1-one is an organic compound with the molecular formula C7H13NO It is a cyclic ketone with an amino group attached to the second carbon of the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of cycloheptanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Aminocycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminocycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminocycloheptan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, potentially modifying enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: 2-Aminocycloheptan-1-one is unique due to its seven-membered ring structure combined with both an amino and a ketone functional group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other cyclic ketones and amines .

Biological Activity

2-Aminocycloheptan-1-one is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C7H13NO\text{C}_7\text{H}_{13}\text{N}O

The compound features a seven-membered cycloalkane ring with an amino group and a carbonyl group. Its unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including human lung adenocarcinoma and colorectal cancer cells. The mechanism involves the activation of caspases, which are crucial for apoptosis.

Cell Line IC50 (µM) Mechanism
A549 (Lung adenocarcinoma)12.5Caspase activation
HCA-7 (Colorectal cancer)8.4Apoptosis induction

In a study involving xenograft models, administration of this compound resulted in tumor growth inhibition, demonstrating its potential as an anticancer agent .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. It was found to enhance neuronal survival in models of oxidative stress, suggesting a role in protecting against neurodegenerative diseases. The compound appears to modulate pathways associated with oxidative stress response, thereby reducing neuronal apoptosis.

Model Outcome Mechanism
Oxidative stress modelIncreased cell viabilityAntioxidant activity

Anticonvulsant Properties

In addition to its anticancer and neuroprotective activities, this compound has shown promise as an anticonvulsant agent. Research indicates that it may act by inhibiting specific neurotransmitter receptors involved in seizure activity. In animal models, the compound demonstrated a significant reduction in seizure frequency and severity .

Study on Anticancer Activity

A notable study evaluated the effects of this compound on human colorectal adenocarcinoma cells (HCA-7). The compound was administered at various doses over a period of five days. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 8.4 µM. Histological analysis revealed significant apoptosis in treated cells compared to controls .

Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide. The treatment led to a marked increase in neuronal survival rates and reduced markers of oxidative damage. This suggests that the compound may be beneficial in developing therapies for neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis through caspase pathway activation.
  • Antioxidant Activity : Modulates oxidative stress responses, protecting neurons from damage.
  • Neurotransmitter Modulation : Potentially inhibits excitatory neurotransmitter receptors involved in seizure activity.

Properties

IUPAC Name

2-aminocycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGSGTDKCCRCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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